REACTION_SMILES
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[CH3:44][c:45]1[cH:46][cH:47][cH:48][cH:49][cH:50]1.[Cl:1][CH2:2][C:3](=[O:4])[c:5]1[c:6]([CH3:21])[cH:7][c:8]([NH:11][C:12]([c:13]2[c:14]([CH3:19])[cH:15][cH:16][cH:17][cH:18]2)=[O:20])[cH:9][cH:10]1.[Cl:22][CH2:23][C:24](=[O:25])[c:26]1[cH:27][cH:28][c:29]([CH3:30])[cH:31][c:32]1[NH:33][C:34](=[O:35])[c:36]1[cH:37][cH:38][cH:39][cH:40][c:41]1[CH3:42].[ClH:43]>>[C:3]([OH:4])([c:5]1[c:6]([CH3:21])[cH:7][c:8]([NH:11][C:12]([c:13]2[c:14]([CH3:19])[cH:15][cH:16][cH:17][cH:18]2)=[O:20])[cH:9][cH:10]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Cc1cc(NC(=O)c2ccccc2C)ccc1C(=O)CCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(NC(=O)c2ccccc2C)ccc1C(=O)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)CCl)c(NC(=O)c2ccccc2C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1cc(NC(=O)c2ccccc2C)ccc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |